molecular formula C60H102O8 B15175555 Sorbitan, tri-9,12-octadecadienoate, (all-Z)- CAS No. 93894-51-0

Sorbitan, tri-9,12-octadecadienoate, (all-Z)-

Cat. No.: B15175555
CAS No.: 93894-51-0
M. Wt: 951.4 g/mol
InChI Key: MCXYCZWNKZJEOB-BABBRQCASA-N
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Description

Sorbitan, tri-9,12-octadecadienoate, (all-Z)-: is a chemical compound with the molecular formula C60H102O8 . It is a derivative of sorbitan, a type of sorbitol, and is esterified with three linoleic acid molecules. This compound is known for its surfactant properties and is commonly used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, tri-9,12-octadecadienoate, (all-Z)- typically involves the esterification of sorbitan with linoleic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of Sorbitan, tri-9,12-octadecadienoate, (all-Z)- is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves the continuous feeding of sorbitan and linoleic acid into the reactor, along with the catalyst, and the continuous removal of the product .

Chemical Reactions Analysis

Types of Reactions: Sorbitan, tri-9,12-octadecadienoate, (all-Z)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mechanism: The primary mechanism by which Sorbitan, tri-9,12-octadecadienoate, (all-Z)- exerts its effects is through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions .

Molecular Targets and Pathways: The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein conformation. The pathways involved include the disruption of lipid bilayers and the stabilization of protein structures .

Comparison with Similar Compounds

Uniqueness: Sorbitan, tri-9,12-octadecadienoate, (all-Z)- is unique due to its specific fatty acid composition, which imparts distinct properties such as higher unsaturation and better emulsifying capabilities compared to its saturated counterparts .

Properties

CAS No.

93894-51-0

Molecular Formula

C60H102O8

Molecular Weight

951.4 g/mol

IUPAC Name

[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]-4-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyoxolan-3-yl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C60H102O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16-21,25-30,54-55,59-61H,4-15,22-24,31-53H2,1-3H3/b19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1

InChI Key

MCXYCZWNKZJEOB-BABBRQCASA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\C/C=C\CCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCC=CCCCCC)C(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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